4-(Prolylamino)butanoic acid
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Overview
Description
4-(Prolylamino)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a prolylamino group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prolylamino)butanoic acid typically involves the reaction of proline with butanoic acid derivatives under specific conditions. One common method is the condensation reaction between proline and butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Prolylamino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
4-(Prolylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Prolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also modulate signaling pathways by binding to receptors or influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Similar structure but lacks the prolylamino group.
Proline: Contains the prolylamino group but lacks the butanoic acid backbone.
Butanoic acid: Simple carboxylic acid without the amino group.
Uniqueness
4-(Prolylamino)butanoic acid is unique due to the presence of both the prolylamino group and the butanoic acid backbone. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
Properties
CAS No. |
111728-66-6 |
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Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-(pyrrolidine-2-carbonylamino)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)4-2-6-11-9(14)7-3-1-5-10-7/h7,10H,1-6H2,(H,11,14)(H,12,13) |
InChI Key |
DYPZTJVTQIANSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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